![molecular formula C14H13F2N3O2S B2514171 (4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(2,6-difluorophenyl)methanone CAS No. 2176202-17-6](/img/structure/B2514171.png)
(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(2,6-difluorophenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(2,6-difluorophenyl)methanone, also known as TDZD-8, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. TDZD-8 has been shown to inhibit the activity of glycogen synthase kinase-3β (GSK-3β), a key regulator of various cellular processes, including glycogen metabolism, cell proliferation, and apoptosis.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
The compound has been investigated for its antimicrobial properties. In a study by Kamel et al., several 1,3,4-thiadiazole derivatives were synthesized, including our compound of interest. These derivatives were tested against E. coli , B. mycoides , and C. albicans . Notably, four compounds exhibited superior antimicrobial activity compared to others .
Anti-Leukemia Potential
Another study explored the cytotoxic effects of related compounds on leukemia cell lines. Our compound demonstrated selective activity against the Bcr-Abl positive K562 cell line, which is significant in chronic myeloid leukemia (CML) research .
Anti-Inflammatory Effects
While not directly studied for anti-inflammatory properties, it’s worth noting that some 1,3,4-thiadiazole derivatives have shown adequate anti-inflammatory effects. Further investigation could explore this potential .
Protein Kinase Inhibition
The compound N-(5-Nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide inhibited the Abl protein kinase. This inhibition could have implications in cancer research and drug development .
Molecular Docking Studies
In silico docking studies revealed strong binding affinity and interaction of our compound with specific targets. The minimum binding energy suggests potential bioactivity .
Mecanismo De Acción
Target of Action
Compounds with similar structures have been found to target glioblastoma cells
Mode of Action
It has been observed that similar compounds increase the phosphorylation of h2ax in mcf-7 cells, which is comparable to the action observed with olaparib . This suggests that the compound may interact with its targets by influencing phosphorylation processes.
Biochemical Pathways
The increased phosphorylation of h2ax suggests that the compound may affect pathways related to cell signaling and dna damage response .
Result of Action
It has been observed that similar compounds have anticancer, antimicrobial, and antioxidant potential . This suggests that the compound may have a range of effects at the molecular and cellular levels.
Propiedades
IUPAC Name |
(2,6-difluorophenyl)-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F2N3O2S/c15-10-2-1-3-11(16)12(10)13(20)19-6-4-9(5-7-19)21-14-18-17-8-22-14/h1-3,8-9H,4-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHHXERUWBZGCPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NN=CS2)C(=O)C3=C(C=CC=C3F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,6-Difluorobenzoyl)-4-(1,3,4-thiadiazol-2-yloxy)piperidine |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.